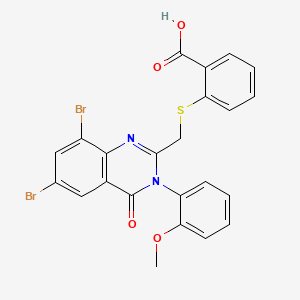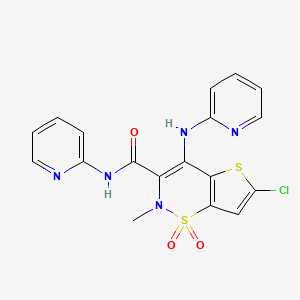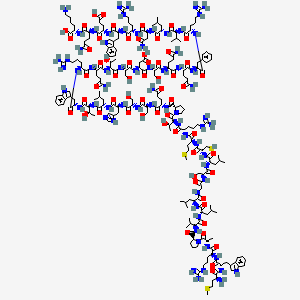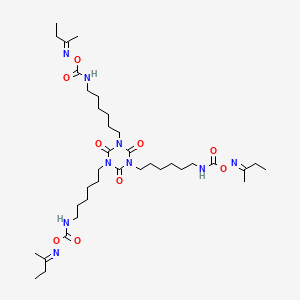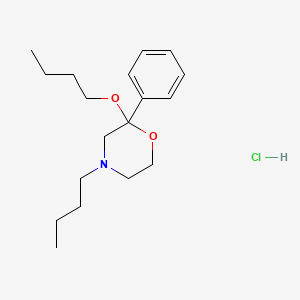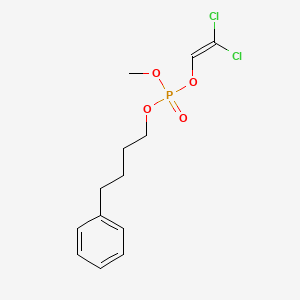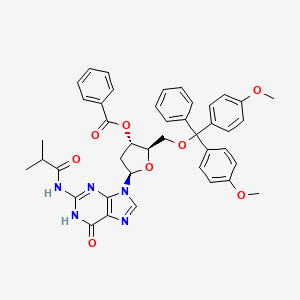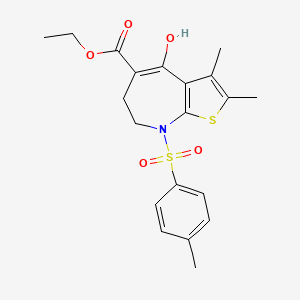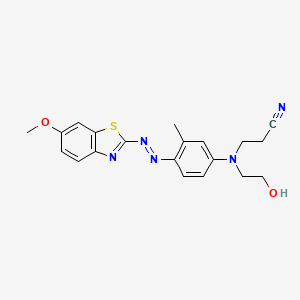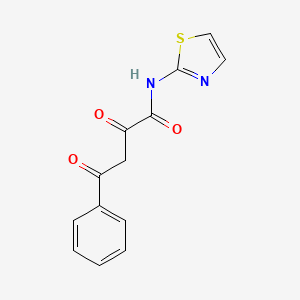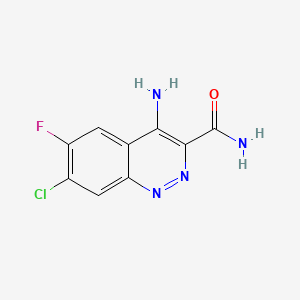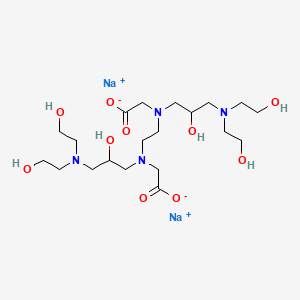
Disodium N,N'-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it highly reactive and suitable for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, influencing biochemical processes and enhancing the stability of metal-containing compounds.
類似化合物との比較
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(salicylidene)ethylenediamine
- Ethylenediamine-N,N’-diacetic acid
Uniqueness
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) stands out due to its unique combination of hydroxyl and amino groups, which provide enhanced reactivity and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields such as chemistry and medicine.
特性
CAS番号 |
94134-74-4 |
|---|---|
分子式 |
C20H40N4Na2O10 |
分子量 |
542.5 g/mol |
IUPAC名 |
disodium;2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-[2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H42N4O10.2Na/c25-7-3-21(4-8-26)11-17(29)13-23(15-19(31)32)1-2-24(16-20(33)34)14-18(30)12-22(5-9-27)6-10-28;;/h17-18,25-30H,1-16H2,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChIキー |
CUMVYBHVZYBJEY-UHFFFAOYSA-L |
正規SMILES |
C(CN(CC(CN(CCO)CCO)O)CC(=O)[O-])N(CC(CN(CCO)CCO)O)CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


